5-(3-Carboxyphenyl)-2-formylphenol
Overview
Description
5-(3-Carboxyphenyl)-2-formylphenol: is an organic compound characterized by the presence of a carboxylic acid group, a formyl group, and a phenolic hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Carboxyphenyl)-2-formylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Carboxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 5-(3-Carboxyphenyl)-2-carboxyphenol.
Reduction: 5-(3-Carboxyphenyl)-2-hydroxymethylphenol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(3-Carboxyphenyl)-2-formylphenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and polymers .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving phenolic compounds. It is also used in the development of biosensors for detecting phenolic pollutants in the environment .
Medicine: Its structural features make it a candidate for developing inhibitors of enzymes involved in oxidative stress and inflammation .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. It is also used as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-(3-Carboxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition or activation of enzymatic activity. The carboxylic acid group can participate in ionic interactions with positively charged residues, further influencing the compound’s biological activity .
Comparison with Similar Compounds
5-(3-Carboxyphenyl)-2-hydroxybenzaldehyde: Similar structure but lacks the phenolic hydroxyl group.
5-(3-Carboxyphenyl)-2-hydroxybenzoic acid: Similar structure but has a carboxylic acid group instead of a formyl group.
Uniqueness: 5-(3-Carboxyphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a phenolic hydroxyl group on the same benzene ring.
Properties
IUPAC Name |
3-(4-formyl-3-hydroxyphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-12-5-4-10(7-13(12)16)9-2-1-3-11(6-9)14(17)18/h1-8,16H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBHDWCERRWRGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685151 | |
Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-01-0 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-formyl-3′-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261995-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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